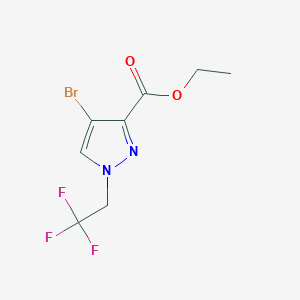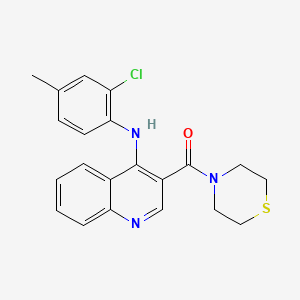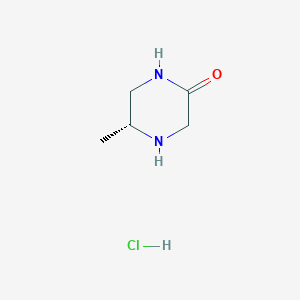
(5R)-5-methyl-2-piperazinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The interest in piperazine derivatives, including "(5R)-5-methyl-2-piperazinone hydrochloride," stems from their wide range of biological activities and applications in drug development. This compound belongs to a broader class of chemicals known for their utility in synthesizing pharmaceuticals and as intermediates in organic chemistry.
Synthesis Analysis
A common route for synthesizing piperazine derivatives involves Dieckmann cyclization, where β-(alkylamino)alcohols, acetonitriles, esters, or methyl phosphonates are used as starting materials. These undergo acylation, oxidation, and cyclization to form the piperazine-2,5-diones, which are key intermediates for further derivatization (Aboussafy & Clive, 2012).
Molecular Structure Analysis
Molecular structure characterization often employs spectroscopic methods such as IR and NMR. For instance, a study on a closely related compound, (2R,5S)-2,5-Dimethyl-4-(3-fluorobenzyl)piperazine, outlined its synthesis and provided structural details via IR and NMR spectroscopy, demonstrating the methodology for structural elucidation of such compounds (Jian, 2011).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including substitutions and cyclizations, to yield a diverse array of products. For instance, the synthesis of cyclic dipeptides from piperazine-2,5-diones demonstrates the versatility of piperazine derivatives in forming complex molecular architectures through stepwise chemical transformations (Quintero et al., 2018).
Physical Properties Analysis
The physical properties of piperazine derivatives like solubility, melting point, and crystal structure can significantly affect their application in synthesis and formulation. For example, the crystal engineering of 1,4-piperazine-2,5-diones reveals polymorphic forms, which are crucial for understanding the material's physical properties and its behavior in various solvents (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are pivotal for the application of piperazine derivatives in synthesis. For example, the efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones showcases the reactivity of piperazine derivatives towards forming structurally diverse and potentially biologically active molecules (Masui et al., 2021).
Scientific Research Applications
Synthesis of Chiral Piperazinones as Peptidomimetics
Chiral piperazinones have been synthesized as conformationally restricted peptidomimetics, starting from economically accessible and readily available d-glucosamine hydrochloride and amino acid methyl esters. These synthetic strategies allow for the attachment of side chains that imitate the parent peptide, as demonstrated for the RGD motif, indicating the versatility of (5R)-5-methyl-2-piperazinone hydrochloride in peptidomimetic synthesis (Rübsam, Mazitschek, & Giannis, 2000).
Anti-inflammatory Applications
A new series of compounds incorporating (5R)-5-methyl-2-piperazinone hydrochloride demonstrated significant anti-inflammatory activity in the carrageenan footpad edema test, with activity levels ranging from 30.6% to 57.8% inhibition. This suggests the potential of these compounds as lead molecules for further modifications in the development of anti-inflammatory drugs (Koksal, Yarim, Erdal, & Bozkurt, 2013).
Antibacterial and Biofilm Inhibition
Compounds derived from (5R)-5-methyl-2-piperazinone hydrochloride showed potent antibacterial efficacies and biofilm inhibition activities. Specifically, one compound exhibited superior antibacterial efficacy against E. coli, S. aureus, and S. mutans strains, with impressive minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values. Additionally, it demonstrated significant biofilm inhibition activities, potentially offering a new avenue for the treatment of bacterial infections and biofilm-related conditions (Mekky & Sanad, 2020).
Serotonin Receptor Antagonism for Cognitive Disorders
Optimization of a novel series of 3-(piperazinylmethyl) indole derivatives, including (5R)-5-methyl-2-piperazinone hydrochloride, led to the identification of a compound as a clinical candidate for the treatment of cognitive disorders. It exhibits high affinity for human 5-HT6R and selectivity over 100 target sites, including receptors, enzymes, and ion channels. The compound's efficacy in preclinical models supports its potential for treating cognitive impairments, demonstrating the broad therapeutic applications of (5R)-5-methyl-2-piperazinone hydrochloride derivatives (Nirogi et al., 2017).
Safety and Hazards
properties
IUPAC Name |
(5R)-5-methylpiperazin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZRUANCFYJHNH-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC(=O)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2481834.png)
![3-[(4-ethylphenyl)sulfonyl]-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2481835.png)

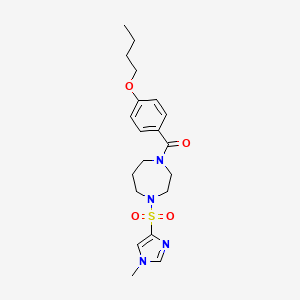

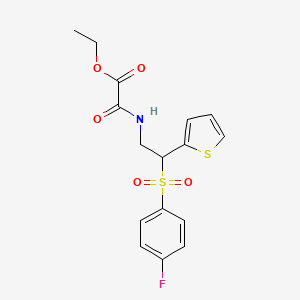
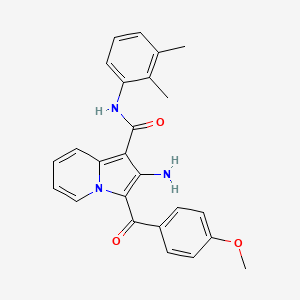
![N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2481845.png)
![N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2481846.png)
![2-[3-(1,2-Oxazol-4-yl)propyl]isoindole-1,3-dione](/img/structure/B2481847.png)
![butyl 4-[5-[(E)-3-[[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]amino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2481851.png)
![N-mesityl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481852.png)
